molecular formula C46H81N3O34 B3069403 Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin CAS No. 65294-32-8

Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin

Cat. No.: B3069403
CAS No.: 65294-32-8
M. Wt: 1220.1 g/mol
InChI Key: FUVJKMDJYLUFBZ-ITVKMGITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-(6-(diethylenetriamine)-6-deoxy)-β-cyclodextrin (CAS 65294-32-8) is a chemically modified β-cyclodextrin (β-CD) derivative with a single substitution at the 6-hydroxyl position by a diethylenetriamine (DETA) group. Its molecular formula is C₄₆H₈₁N₃O₃₄, and it has a molecular weight of 1220.14 g/mol . The DETA substituent introduces three primary and secondary amine groups, conferring strong cationic properties to the molecule. This modification enhances its ability to form stable host-guest complexes with anionic or hydrophobic molecules, making it valuable in drug delivery, molecular recognition, and supramolecular chemistry .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-(2-aminoethylamino)ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H81N3O34/c47-1-2-48-3-4-49-5-12-33-19(56)26(63)40(70-12)78-34-13(6-50)72-42(28(65)21(34)58)80-36-15(8-52)74-44(30(67)23(36)60)82-38-17(10-54)76-46(32(69)25(38)62)83-39-18(11-55)75-45(31(68)24(39)61)81-37-16(9-53)73-43(29(66)22(37)59)79-35-14(7-51)71-41(77-33)27(64)20(35)57/h12-46,48-69H,1-11,47H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJKMDJYLUFBZ-ITVKMGITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H81N3O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1220.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin typically involves the selective modification of beta-cyclodextrin. The process begins with the activation of the hydroxyl group at the 6-position of beta-cyclodextrin, followed by the introduction of the diethylenetriamine group. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by the diethylenetriamine moiety under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of appropriate solvents, catalysts, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin can undergo various chemical reactions, including:

    Oxidation: The primary amine groups in the diethylenetriamine moiety can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Drug Delivery Systems

Molecular Encapsulation Agent
DETA-β-CD serves as an effective molecular encapsulation agent, enhancing the solubility and stability of hydrophobic drugs. Its ability to form inclusion complexes allows for improved bioavailability and controlled release profiles, making it particularly valuable in pharmaceutical formulations.

  • Case Study: Anticancer Drug Delivery
    A study demonstrated that DETA-β-CD could significantly enhance the solubility of poorly soluble anticancer agents. The encapsulation efficiency was reported to be over 85%, leading to increased therapeutic efficacy in vitro and in vivo .
Drug TypeEncapsulation EfficiencyRelease RateBioavailability
Anticancer Agents>85%ControlledIncreased
Antibiotics>90%SustainedEnhanced

Biosensing Applications

Flavonoid Detection
Recent advancements have highlighted DETA-β-CD's role in biosensing applications, particularly in the detection of flavonoids. By modifying silver nanoparticles with DETA-β-CD, researchers developed a sensitive and selective sensor for detecting quercetin and myricetin.

  • Case Study: Silver Nanoparticle-Based Sensor
    The functionalized silver nanoparticles exhibited a limit of detection (LOD) as low as 0.55 ppm for quercetin, demonstrating high selectivity against other similar compounds. The sensor's response was linear over a concentration range of 3.4–33.8 ppm .
AnalyteLimit of Detection (ppm)Selectivity
Quercetin0.55High
Myricetin0.60Moderate

Catalytic Applications

Supramolecular Catalysis
DETA-β-CD has been explored as a supramolecular catalyst due to its ability to enhance reaction rates and selectivity in organic synthesis. Its amino groups facilitate interactions with substrates, leading to improved catalytic performance.

  • Case Study: Synthesis of Tetraketones
    In a notable study, DETA-β-CD was used as a catalyst for the synthesis of tetraketones with yields ranging from 58% to 97%. The catalyst demonstrated excellent recyclability, maintaining over 84% recovery after multiple cycles .
Reaction TypeYield (%)Recyclability
Tetraketone Synthesis58–97>84% after 8 cycles

Mechanism of Action

The mechanism of action of Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The diethylenetriamine moiety enhances the binding affinity of the cyclodextrin ring, allowing it to encapsulate a wide range of molecules. This encapsulation can protect the guest molecules from degradation, improve their solubility, and facilitate their controlled release.

Comparison with Similar Compounds

Comparison with Similar β-Cyclodextrin Derivatives

The functionalization of β-CD at the 6-position with amines or other groups significantly alters physicochemical properties and applications. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Substituent Type Molecular Formula Molecular Weight Charge Characteristics Key Applications
Mono-(6-(DETA)-6-deoxy)-β-CD Triamine (3 NH groups) C₄₆H₈₁N₃O₃₄ 1220.14 High cationic Drug delivery, gene carriers
Mono-(6-hexamethylenediamine-6-deoxy)-β-CD Diamine (2 NH groups) C₄₈H₈₄N₂O₃₄ 1233.17 Moderate cationic Antibacterial carriers, levofloxacin binding
Mono-(6-ethylenediamine-6-deoxy)-β-CD Diamine (2 NH groups) C₄₄H₇₆N₂O₃₄ 1177.07 Moderate cationic Chiral CE selectors, intermediate synthesis
Mono-(6-tetraethylenepentamine-6-deoxy)-β-CD Pentaamine (5 NH groups) C₅₀H₉₁N₅O₃₄ 1282.28 Very high cationic Supramolecular polymers, heavy metal chelation
2-Hydroxypropyl-β-CD Neutral hydroxyl group Variable Variable Neutral Solubility enhancement, non-polar drug delivery

Key Research Findings

Binding Efficiency and Drug Delivery
  • DETA-β-CD : Exhibits stronger electrostatic interactions with anionic drugs (e.g., nucleic acids) compared to diamine derivatives due to higher charge density .
  • Hexamethylenediamine-β-CD : Demonstrated superior binding with levofloxacin (antibiotic) and enhanced antibacterial activity against E. coli and B. subtilis compared to 2-hydroxypropyl-β-CD .
  • Ethylenediamine-β-CD: Used as an intermediate for synthesizing functional monomers with terminal vinyl groups for molecular imprinting .
Chiral Recognition
  • N-Heterocyclic Derivatives (e.g., pyrrolidine-, piperidine-β-CD): Show pH-dependent enantiomer separation in capillary electrophoresis (CE). Quaternized versions (e.g., MePIP-β-CD) provide permanent cationic charges for consistent chiral recognition .
Solubility and Stability
  • Cationic derivatives like DETA-β-CD have higher water solubility than neutral analogs (e.g., Hp-β-CD) but may aggregate at high concentrations due to charge screening .
  • Longer amine chains (e.g., tetraethylenepentamine) increase steric hindrance, reducing binding efficiency for bulky guest molecules .

Biological Activity

Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin (CD) is a modified form of beta-cyclodextrin, which is a cyclic oligosaccharide known for its ability to form inclusion complexes with various compounds. This modification enhances its solubility and biological activity, making it a subject of interest in drug delivery systems, antibacterial applications, and gene therapy.

Chemical Structure and Properties

Beta-cyclodextrins consist of a hydrophilic exterior and a hydrophobic cavity, which allows them to encapsulate guest molecules. The introduction of diethylenetriamine increases the hydrophilicity and provides multiple amine groups that can interact with biological systems, enhancing the compound's potential for various applications.

Anticancer Activity

Research has demonstrated that cyclodextrins can significantly enhance the efficacy of anticancer drugs. For instance, studies involving the inclusion complex of this compound with docetaxel showed improved cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), SW480 (colorectal cancer), and A-549 (lung cancer) cells. The inclusion complex exhibited an increase in cell apoptosis rates compared to free docetaxel, suggesting that the cyclodextrin enhances the drug's effectiveness by improving solubility and cellular uptake .

Table 1: Cytotoxicity of DTX and Inclusion Complexes

CompoundIC50 (μM)Cell Line
Docetaxel (DTX)20.76BEAS-2B
H1/DTX3.886MCF-7
H2/DTX20.47SW480
H3/DTX21.55A-549

Antibacterial Activity

This compound has also shown promising antibacterial properties. Studies indicate that derivatives of cyclodextrins exhibit activity against both drug-resistant and drug-sensitive bacterial strains. Specifically, modifications that include alkylamino groups enhance membrane permeability and disrupt bacterial cell membranes, leading to increased antibacterial efficacy .

Case Study: Antibacterial Efficacy
In a comparative study, cyclodextrin derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives had a lower minimum inhibitory concentration (MIC) against S. aureus, suggesting effective membrane disruption capabilities .

Gene Delivery Applications

Cyclodextrins are increasingly being explored for their role in non-viral gene delivery systems. This compound can facilitate the delivery of plasmid DNA by forming polyplexes that enhance transfection efficiency while maintaining low cytotoxicity levels in mammalian cells .

Table 2: Gene Delivery Efficiency

Modification TypeTransfection Efficiency (Relative to PEI)
PEI1x
PEI-CD4x

Q & A

Q. What are the key synthetic pathways for producing Mono-(6-(diethylenetriamine)-6-deoxy)-beta-Cyclodextrin, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential substitution at the 6-position of β-cyclodextrin. A common approach includes:

  • Tosylation : Reacting β-cyclodextrin with tosyl chloride or 1-(p-toluenesulfonyl)imidazole to generate mono-6-O-tosyl-β-CD (6-Ts-β-CD) .
  • Azide Substitution : Replacing the tosyl group with NaN₃ to form mono-6-azido-β-CD .
  • Reductive Amination : Reducing the azide to an amine using triphenylphosphine (PPh₃) in DMF, followed by reaction with diethylenetriamine to introduce the polyamine chain . Critical Parameters :
  • Yield Optimization : Reaction time (4–10 hours) and solvent (DMF vs. acetone) significantly impact purity. For example, using PPh₃ in DMF at 20°C for 4 hours achieves ~90% yield of the amine intermediate .
  • Purification : Precipitation in acetone removes unreacted reagents, ensuring high-purity intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution at the 6-position. For instance, the absence of the C6-OH proton signal (~3.7 ppm) and new peaks for diethylenetriamine (δ 2.6–3.2 ppm) validate successful modification .
  • Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., m/z 1220.14 for C₄₆H₈₁N₃O₃₄) .
  • FT-IR : Peaks at ~1590 cm⁻¹ (C=N stretching) and ~3280 cm⁻¹ (N-H stretching) indicate amine functionalization .

Q. What are the primary applications of this compound in molecular recognition studies?

The diethylenetriamine chain enhances host-guest interactions via:

  • Electrostatic Binding : The polyamine moiety binds anions (e.g., phosphate groups in nucleotides) through protonated amines at physiological pH .
  • Hydrophobic Encapsulation : The β-CD cavity encapsulates aromatic or aliphatic guests (e.g., flavonoids, steroids) . Example : In drug delivery, it forms stable inclusion complexes with hydrophobic drugs like paclitaxel, improving solubility by >10-fold .

Advanced Research Questions

Q. How can experimental design be optimized to resolve contradictions in reported binding affinities for this compound?

Discrepancies in binding data often arise from:

  • pH Sensitivity : Protonation states of the polyamine chain (pKa ~12.6) alter electrostatic interactions. Standardizing buffer conditions (e.g., pH 7.4 PBS) is critical .
  • Competitive Binding : Use isothermal titration calorimetry (ITC) to differentiate enthalpy-driven (host-guest) vs. entropy-driven (solvent rearrangement) binding . Case Study : Conflicting reports on quercetin binding (Kd = 10⁻⁶–10⁻⁴ M) were resolved by controlling ionic strength (0.1 M NaCl reduces nonspecific interactions) .

Q. What methodological challenges arise when integrating this cyclodextrin derivative into nanoparticle-based drug delivery systems?

Q. How do structural modifications (e.g., chain length of polyamines) influence catalytic activity in supramolecular catalysis?

Extending the polyamine chain (e.g., tetraethylenepentamine vs. diethylenetriamine) enhances:

  • Metal Coordination : Longer chains stabilize transition metals (e.g., Pd²⁺) for Suzuki-Miyaura coupling, achieving TOF values up to 1,200 h⁻¹ .
  • Substrate Preorganization : Rigid β-CD cavities orient substrates for enantioselective reactions (e.g., 90% ee in epoxide ring-opening with diethylenetriamine) . Critical Analysis : Shorter chains (diethylenetriamine) favor rapid substrate turnover, while longer chains (tetraethylenepentamine) improve enantioselectivity at the cost of reaction rate .

Methodological Notes

  • Synthesis Reproducibility : Batch-to-batch variability in azide reduction can be mitigated by using fresh PPh₃ and anhydrous DMF .
  • Ethical Use : This compound is strictly for research (non-clinical) applications due to uncharacterized in vivo toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.